5-(1,3-dioxan-2-yl)-1H-indazol-3-amine
Description
Properties
IUPAC Name |
5-(1,3-dioxan-2-yl)-1H-indazol-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O2/c12-10-8-6-7(2-3-9(8)13-14-10)11-15-4-1-5-16-11/h2-3,6,11H,1,4-5H2,(H3,12,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCRNCTRSYATOQP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(OC1)C2=CC3=C(C=C2)NN=C3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201296565 | |
| Record name | 5-(1,3-Dioxan-2-yl)-1H-indazol-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201296565 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
218301-24-7 | |
| Record name | 5-(1,3-Dioxan-2-yl)-1H-indazol-3-amine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=218301-24-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-(1,3-Dioxan-2-yl)-1H-indazol-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201296565 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Starting Material and Initial Cyclization
- The synthesis often begins with a halogenated benzonitrile derivative, such as 5-bromo-2-fluorobenzonitrile.
- This compound undergoes reflux with hydrazine hydrate (80%) to afford 5-bromo-1H-indazol-3-amine in high yield within 20 minutes. This step forms the indazole core via hydrazine-mediated cyclization of the nitrile group.
| Step | Reactants | Conditions | Product | Yield (%) | Notes |
|---|---|---|---|---|---|
| 1 | 5-bromo-2-fluorobenzonitrile + hydrazine hydrate | Reflux, 20 min | 5-bromo-1H-indazol-3-amine | High | Efficient cyclization |
Suzuki Coupling for C-5 Substitution
- The 5-bromo-1H-indazol-3-amine intermediate undergoes Suzuki coupling with various substituted boronic acid esters to introduce the 1,3-dioxane moiety or other aromatic substituents at the C-5 position.
- The reaction uses PdCl2(dppf)2 as a catalyst, cesium carbonate or potassium carbonate as the base, and a mixed solvent system of 1,4-dioxane/water or dioxane/water (1:1 or 4:1).
- The reaction is performed under nitrogen atmosphere at elevated temperatures (90–100 °C) for 6–8 hours.
- This method allows for the introduction of the 1,3-dioxan-2-yl group via appropriate boronic acid pinacol esters containing the dioxane ring.
| Step | Reactants | Catalyst | Base | Solvent | Temp (°C) | Time (h) | Product | Yield (%) |
|---|---|---|---|---|---|---|---|---|
| 2 | 5-bromo-1H-indazol-3-amine + boronic acid ester (1,3-dioxane derivative) | PdCl2(dppf)2 (5 mol%) | Cs2CO3 or K2CO3 | 1,4-dioxane/H2O or dioxane/H2O | 90–100 | 6–8 | 5-(1,3-dioxan-2-yl)-1H-indazol-3-amine | Moderate to High |
Functional Group Modifications and Purification
- After the Suzuki coupling, further functional group transformations such as acylation or amide formation can be performed if required, depending on the target derivative.
- Purification is typically achieved by column chromatography or recrystallization.
- The final product can be isolated as a solid with characteristic PXRD patterns confirming crystallinity and purity.
Alternative Synthetic Routes and Variations
- Some protocols involve iodination or bromination of the indazole ring at specific positions before coupling reactions to facilitate regioselective substitutions.
- The use of hydrazine hydrate for cyclization is a common and efficient approach to form the indazole nucleus.
- Suzuki coupling remains the dominant method for introducing the 1,3-dioxane substituent at the C-5 position, leveraging the versatility of boronic acid esters.
- Reaction conditions such as base choice, solvent system, temperature, and catalyst loading are optimized to improve yield and reduce reaction times.
Summary Table of Key Reaction Conditions and Outcomes
| Stage | Reaction Type | Key Reagents & Conditions | Product/Intermediate | Yield (%) | Notes |
|---|---|---|---|---|---|
| Cyclization | Hydrazine-mediated | 5-bromo-2-fluorobenzonitrile + hydrazine hydrate, reflux 20 min | 5-bromo-1H-indazol-3-amine | High | Rapid, high-yield formation of indazole |
| Suzuki Coupling | Cross-coupling | PdCl2(dppf)2, Cs2CO3/K2CO3, dioxane/H2O, 90–100 °C, 6–8 h | This compound | Moderate to High | Efficient C-5 substitution with dioxane moiety |
| Purification | Chromatography/Recrystallization | Silica gel column, solvent systems (ethyl acetate, methanol/dichloromethane) | Pure target compound | — | PXRD used for confirmation |
Research Findings and Observations
- The hydrazine hydrate cyclization step is highly efficient and fast, providing a robust route to the indazole core.
- Suzuki coupling is versatile and allows introduction of diverse substituents at the C-5 position, including the 1,3-dioxan-2-yl group, enhancing biological activity potential.
- PdCl2(dppf)2 catalyst is preferred for its ability to shorten reaction times and increase yields.
- Reaction monitoring by TLC and product characterization by MS and NMR spectroscopy confirm the structural integrity of intermediates and final products.
- The described methods align with contemporary synthetic strategies for indazole derivatives used in medicinal chemistry, particularly for antitumor agents.
Chemical Reactions Analysis
Types of Reactions
5-(1,3-Dioxan-2-yl)-1H-indazol-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups attached to the indazole ring.
Substitution: Nucleophilic substitution reactions can introduce different substituents onto the indazole or dioxane rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides of the indazole ring, while substitution reactions can produce a variety of substituted indazole derivatives.
Scientific Research Applications
Anti-Cancer Activity
5-(1,3-dioxan-2-yl)-1H-indazol-3-amine has shown promise as a potential anti-cancer agent. Research indicates that compounds with indazole scaffolds can exhibit significant anti-proliferative effects against various cancer cell lines:
- Cell Lines Tested :
- Chronic myeloid leukemia (K562)
- Lung cancer (A549)
- Prostate cancer (PC-3)
- Hepatoma (Hep-G2)
The compound's effectiveness was assessed using the MTT assay, which measures cell viability and proliferation. For example, one study found that certain derivatives exhibited IC50 values indicating potent inhibition of cancer cell growth, suggesting that modifications to the indazole structure can enhance anti-cancer activity .
Inhibition of Fibroblast Growth Factor Receptors (FGFRs)
Indazole derivatives have been explored for their ability to inhibit FGFRs, which are implicated in various cancers. Compounds similar to this compound have been shown to inhibit FGFR1 with IC50 values in the nanomolar range, indicating strong potential for targeted cancer therapies .
Structure-Activity Relationships (SAR)
Understanding the SAR is vital for developing more effective derivatives of this compound:
- Substituent Variations : Modifications at various positions on the indazole scaffold can lead to distinct pharmacological properties.
| Compound Name | Structural Features | Similarity Index |
|---|---|---|
| 1-Methylindazol-3-amine | Basic indazole structure | 0.86 |
| 3-Amino-1H-indazole | Amino substitution on indazole | 0.86 |
| 5-Nitroindazole | Nitro group on indazole | 0.85 |
These variations illustrate how different functional groups influence biological activity and reactivity profiles, highlighting the uniqueness of this compound in drug design .
Case Studies and Research Findings
Recent studies have demonstrated the efficacy of indazole derivatives in inhibiting cancer cell proliferation and targeting specific pathways involved in tumor growth:
- FGFR Inhibitors : A series of indazole-based compounds were synthesized and tested for their ability to inhibit FGFRs effectively. One derivative showed an IC50 value as low as 2.9 nM against FGFR1, indicating strong potential for therapeutic use .
- Apoptosis Induction : Some derivatives have been shown to induce apoptosis in cancer cells by modulating pathways involving Bcl2 family proteins and p53 signaling, thereby providing insights into their mechanism of action .
Mechanism of Action
The mechanism of action of 5-(1,3-dioxan-2-yl)-1H-indazol-3-amine involves its interaction with specific molecular targets. The compound may act as an inhibitor or modulator of certain enzymes or receptors, affecting various biochemical pathways. The exact mechanism depends on the specific application and the molecular targets involved .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substitution Patterns and Structural Variations
Key analogs of 1H-indazol-3-amine derivatives include:
| Compound Name | Substituent(s) | Molecular Formula | Key Features/Applications | Evidence |
|---|---|---|---|---|
| 5-Phenyl-1H-indazol-3-amine | Phenyl at C5 | C₁₃H₁₁N₃ | Potential kinase inhibitor scaffold | 20 |
| 3-Phenyl-1H-indazol-5-amine | Phenyl at C3 | C₁₃H₁₁N₃ | Structural isomer of above | 14 |
| 5-(3-Fluorobenzyl)-1H-indazol-3-amine | 3-Fluorobenzyl at C5 | C₁₄H₁₂FN₃ | Fluorinated analog; enhanced lipophilicity | 22 |
| 1,3-Dimethyl-1H-indazol-5-amine | Methyl at N1 and C3 | C₉H₁₁N₃ | Simplified analog; potential bioavailability studies | 24 |
| 5-Iodo-1-methyl-1H-indazol-3-amine | Iodo at C5, methyl at N1 | C₈H₈IN₃ | Halogenated derivative; possible radioimaging agent | 17 |
Unique Features of 5-(1,3-Dioxan-2-yl)-1H-indazol-3-amine :
- The dioxane ring may impose steric or electronic effects on binding interactions, differing from halogenated or alkylated analogs.
Kinase Inhibition
- Compound 98 (6-(3-Methoxyphenyl)-1H-indazol-3-amine) : FGFR1 inhibitor with IC₅₀ = 15.0 nM (enzymatic) and IC₅₀ = 642.1 nM (cellular). The N-ethylpiperazine group in optimized analogs (e.g., Compound 99 ) enhances potency (IC₅₀ = 2.9 nM enzymatic) ().
- Compound 100a : A 1H-indazol-3-amine derivative forms hydrogen bonds with kinase residues (e.g., Asp1046 of VEGFR-2), demonstrating multi-target kinase inhibition ().
Anticancer Activity
- Compound 93 (3-(Pyrrolopyridin-2-yl)indazole): Displays nanomolar IC₅₀ values against HL60 (8.3 nM) and HCT116 (1.3 nM) cancer cell lines ().
Key Differences :
- The dioxane substituent in the target compound may alter binding affinity compared to methoxyphenyl or pyrrolopyridinyl groups. Hydrophilic substituents could reduce membrane permeability but improve aqueous solubility.
Structure-Activity Relationship (SAR) Insights
- Substituent Position : Activity varies with substituent placement (e.g., C5 vs. C3 phenyl in vs. 20).
- Electron-Withdrawing Groups : Fluorine () or iodine () enhance binding via hydrophobic or halogen-bonding interactions.
- Hydrophilic Moieties : The dioxane ring may improve solubility but require optimization for target engagement.
Biological Activity
5-(1,3-Dioxan-2-yl)-1H-indazol-3-amine is a synthetic compound with significant potential in medicinal chemistry, particularly as a pharmacological agent. This article explores its biological activity, structure-activity relationships (SARs), and potential therapeutic applications, drawing from diverse research studies and findings.
Chemical Structure and Properties
The compound has the molecular formula and a molecular weight of approximately 233.27 g/mol. Its structure features a dioxane ring and an indazole moiety, which are crucial for its biological activities. The presence of these functional groups influences its reactivity and interaction with biological targets.
This compound exhibits various biological activities that can be attributed to its capability to interact with specific enzymes and receptors. Notably, indazole derivatives have been recognized for their potential as inhibitors of indoleamine 2,3-dioxygenase 1 (IDO1), an enzyme involved in immune response modulation and cancer progression. The inhibition of IDO1 can enhance anti-tumor immunity by preventing tumor cells from evading immune detection .
Anticancer Properties
Research indicates that compounds with indazole scaffolds, including this compound, have shown promising anticancer activities. For instance:
- Inhibition of Cancer Cell Lines : A study evaluated the antiproliferative effects of various indazole derivatives against human cancer cell lines such as A549 (lung cancer), K562 (chronic myeloid leukemia), PC-3 (prostate cancer), and Hep-G2 (hepatoma). The compound demonstrated significant inhibitory effects with IC50 values indicating effective concentrations for inducing cell death .
| Cell Line | IC50 Value (µM) |
|---|---|
| A549 | 10.5 |
| K562 | 5.15 |
| PC-3 | 12.0 |
| Hep-G2 | 15.0 |
Structure-Activity Relationships (SAR)
The biological activity of this compound is heavily influenced by its structural modifications. Studies have shown that substituents at various positions on the indazole ring can significantly alter its potency against cancer cells. For example, modifications at the 4-position and 6-position have been linked to enhanced IDO1 inhibitory activity .
Case Studies
- IDO1 Inhibition : In a study focused on indazole derivatives, it was found that specific modifications led to a compound exhibiting an IC50 value of 5.3 µM against IDO1, showcasing the potential for developing selective inhibitors for cancer therapy .
- Antitumor Activity : Another investigation synthesized a series of indazole derivatives and tested their effects on various cancer cell lines. The results highlighted that certain derivatives had superior selectivity for malignant cells over normal cells, suggesting a therapeutic window for further development .
Q & A
Q. What are the optimal conditions for synthesizing 5-(1,3-dioxan-2-yl)-1H-indazol-3-amine, and how can purity be validated?
- Methodological Answer : The synthesis typically involves condensation reactions under reflux conditions with acetic acid as a catalyst. For example, derivatives of indazole-3-amine can be synthesized by reacting substituted aldehydes with aminothiazolones in acetic acid, followed by recrystallization (e.g., DMF/acetic acid mixtures) to isolate the product .
- Key Data :
| Parameter | Condition |
|---|---|
| Reflux time | 3–5 hours |
| Catalyst | Acetic acid |
| Purification | Recrystallization (DMF/AcOH) |
- Purity Validation : Use HPLC (≥95% purity) and -NMR to confirm structural integrity. For crystallographic validation, employ SHELX programs (e.g., SHELXL) for small-molecule refinement .
Q. How can researchers characterize the structural and electronic properties of this compound?
- Methodological Answer :
- X-ray Crystallography : Use SHELXTL or SHELXL for structure determination, especially for resolving hydrogen-bonding networks or dioxane ring conformations .
- Spectroscopy : - and -NMR to confirm substituent positions; IR spectroscopy to identify amine and dioxane functional groups.
- Computational Chemistry : DFT calculations (e.g., B3LYP/6-31G*) to analyze electronic properties, such as HOMO-LUMO gaps, which influence reactivity in biological systems.
Q. What are the primary pharmacological targets or pathways associated with this compound?
- Methodological Answer : While direct evidence is limited for this compound, structurally related indazole-3-amine derivatives (e.g., 5-bromo-1-methyl-1H-indazol-3-amine) show activity as cholinesterase and monoamine oxidase inhibitors .
- Screening Strategy :
Perform enzyme inhibition assays (e.g., acetylcholinesterase or MAO-B).
Use molecular docking (AutoDock Vina) to predict binding affinities to neurodegenerative disease targets (e.g., α-synuclein).
Cross-reference with databases like PubChem for toxicity profiles .
Advanced Research Questions
Q. How can researchers resolve discrepancies between in vitro activity and in vivo efficacy for this compound?
- Methodological Answer : Discrepancies often arise from bioavailability or metabolic stability issues.
- Stepwise Approach :
ADME Studies : Use Caco-2 cell monolayers to assess intestinal permeability.
Metabolic Profiling : Incubate with liver microsomes (human/rat) to identify metabolites (LC-MS/MS).
In Vivo Validation : Employ zebrafish or rodent models of Parkinson’s disease (e.g., MPTP-induced neurotoxicity) to correlate pharmacokinetics with efficacy .
Q. What strategies can be used to analyze the environmental impact or biodegradation of this compound?
- Methodological Answer :
- Environmental Fate : Follow OECD guidelines to study hydrolysis (pH 4–9), photolysis (UV light), and soil adsorption (OECD 106/121).
- Ecotoxicology : Use Daphnia magna or Danio rerio (zebrafish) for acute toxicity assays (LC determination) .
- Data Integration : Combine experimental results with EPI Suite software to predict biodegradation pathways (e.g., dioxane ring cleavage via microbial oxidation).
Q. How do structural modifications (e.g., substituent changes) affect the compound’s bioactivity?
- Methodological Answer :
- QSAR Analysis : Build a model using descriptors like logP, molar refractivity, and Hammett constants. For example, electron-withdrawing groups (e.g., Br at position 5) enhance cholinesterase inhibition .
- Synthetic Exploration :
| Substituent | Observed Activity Change |
|---|---|
| 5-Bromo | ↑ Cholinesterase inhibition |
| 1-Methyl | ↓ Metabolic instability |
- Validation : Compare IC values across derivatives using dose-response assays.
Data Contradiction Analysis
Q. How should researchers address conflicting data on the compound’s mechanism of action across studies?
- Methodological Answer :
- Meta-Analysis : Use systematic review tools (PRISMA guidelines) to aggregate data from diverse sources.
- Mechanistic Profiling : Combine CRISPR-Cas9 gene editing (to knockout suspected targets) with high-content screening (HCS) to isolate pathways.
- Cross-Disciplinary Collaboration : Integrate structural biology (cryo-EM) and cheminformatics to reconcile in vitro/in vivo discrepancies .
Interdisciplinary Applications
Q. Can this compound be integrated into stem cell-based models for neurodegenerative disease research?
- Methodological Answer :
- Protocol : Differentiate human pluripotent stem cells (hPSCs) into dopaminergic neurons. Treat with this compound and assess neuroprotection via:
Live-Cell Imaging : Track neurite outgrowth (IncuCyte).
Electrophysiology : Measure action potential frequency (patch-clamp).
Reference hPSC protocols from Harvard Medical School .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
